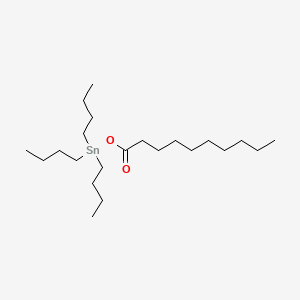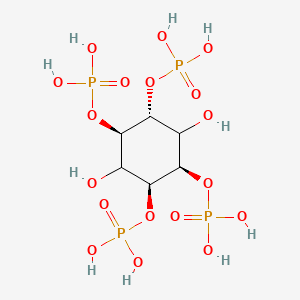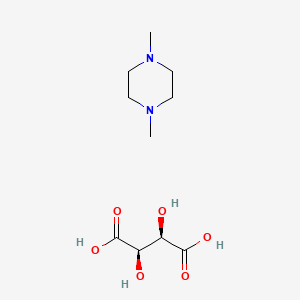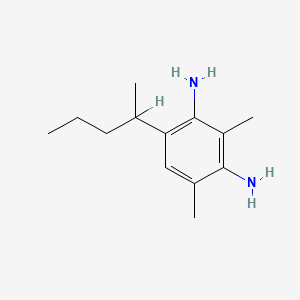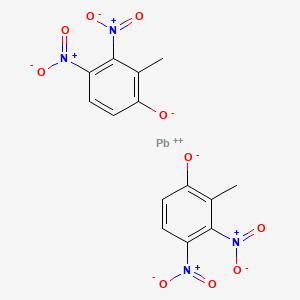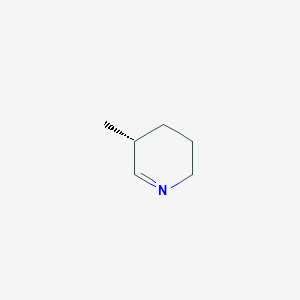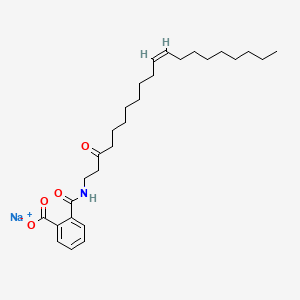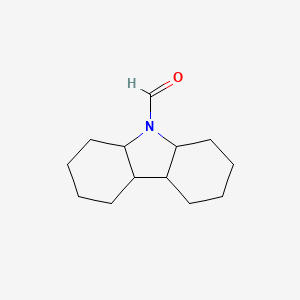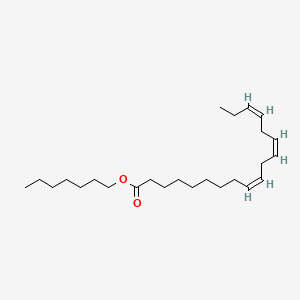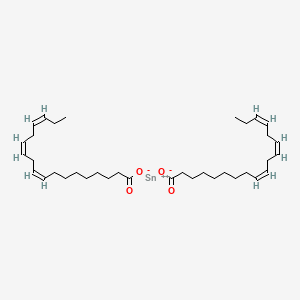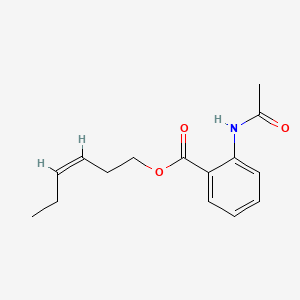
(Z)-Hex-3-enyl 2-(acetylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Hex-3-enyl 2-(acetylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hexenyl group and an acetylamino group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hex-3-enyl 2-(acetylamino)benzoate typically involves the esterification of 2-(acetylamino)benzoic acid with (Z)-hex-3-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-Hex-3-enyl 2-(acetylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The hexenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-Hex-3-enyl 2-(acetylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (Z)-Hex-3-enyl 2-(acetylamino)benzoate involves its interaction with specific molecular targets in biological systems. The acetylamino group can interact with enzymes or receptors, modulating their activity. The hexenyl group may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Methyl 2-(acetylamino)benzoate: Similar structure but with a methyl group instead of a hexenyl group.
Benzocaine: Another local anesthetic with a similar benzoate structure.
Uniqueness
(Z)-Hex-3-enyl 2-(acetylamino)benzoate is unique due to the presence of the hexenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
94333-66-1 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
[(Z)-hex-3-enyl] 2-acetamidobenzoate |
InChI |
InChI=1S/C15H19NO3/c1-3-4-5-8-11-19-15(18)13-9-6-7-10-14(13)16-12(2)17/h4-7,9-10H,3,8,11H2,1-2H3,(H,16,17)/b5-4- |
InChI Key |
SSWSYYMGBHCUHC-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\CCOC(=O)C1=CC=CC=C1NC(=O)C |
Canonical SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


